Thromboxane B2 Quant-PAK

LC-MS/MS Stable Isotope Dilution ELISA

This Thromboxane B2 Quant-PAK is the definitive solution for laboratories establishing quantitative LC-MS/MS methods for TXB2. It eliminates the logistical burden of separately sourcing and weighing unlabeled analyte and deuterated internal standard. The kit provides a precisely weighed vial of unlabeled TXB2 (2-4 mg) and a 50 µg vial of TXB2-d4, ensuring accurate calibration curves and matrix effect correction for robust COX-1 activity assays and urinary metabolite profiling.

Molecular Formula
Molecular Weight
Cat. No. B1152066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThromboxane B2 Quant-PAK
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 kit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thromboxane B2 Quant-PAK: A Pre-Formulated LC-MS Standard Kit for Precise Eicosanoid Quantification


The Thromboxane B2 (TXB2) Quant-PAK is a specialized analytical reference standard kit designed for the accurate and precise quantification of TXB2—the stable, non-enzymatic hydrolysis product of the labile platelet agonist thromboxane A2 (TXA2)—by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) . TXB2 serves as a critical biomarker for in vitro and ex vivo platelet cyclooxygenase-1 (COX-1) activity, as well as a reflection of intrarenal TXA2 synthesis . This kit, manufactured by Cayman Chemical (Catalog No. 10006832), is specifically assembled to streamline the stable isotope dilution workflow for MS-based assays, distinguishing it from individual analytical standards .

Why a Pre-Formulated Thromboxane B2 Quant-PAK Kit Cannot Be Replaced by Standalone TXB2 Standards or Generic Eicosanoid Mixtures


In-class substitution of the Thromboxane B2 Quant-PAK with a standalone TXB2 analytical standard or a generic eicosanoid mixture fails to address the core analytical requirements for precise MS-based quantification. Accurate stable isotope dilution MS (SID-MS) necessitates the use of a deuterated internal standard (IS) that is chemically identical to the analyte, co-elutes with it, and corrects for matrix effects and instrument variability . While a researcher could theoretically procure unlabeled TXB2 and a deuterated IS (e.g., TXB2-d4) separately, the Quant-PAK provides a pre-formulated, co-packaged kit with a precisely weighed vial of unlabeled TXB2 (2-4 mg, exact weight indicated) and a 50 µg vial of TXB2-d4, eliminating the logistical and technical burden of sourcing, verifying, and weighing separate components for each calibration curve . Furthermore, using immunoassay alternatives (e.g., ELISA) introduces well-documented issues of antibody cross-reactivity with structurally related metabolites, leading to systematic overestimation and poor inter-assay agreement, which is mitigated by the superior specificity of MS-based methods for which this kit is designed .

Thromboxane B2 Quant-PAK: Comparative Performance Data Versus Alternative Standards and Assay Platforms


LC-MS/MS Quantitation with Stable Isotope Dilution vs. Immunoassay Methods

Quantification of thromboxane metabolites using an MS-based method with a deuterated internal standard (as facilitated by the Quant-PAK) provides analytical specificity that immunoassays cannot match. A clinical study comparing first- and second-generation ELISAs to UPLC-MS/MS for urinary 11-dehydro TXB2 found that a monoclonal antibody-based ELISA produced median values more than double those obtained by a polyclonal ELISA or UPLC-MS/MS (856 vs. 399 pg/mg creatinine), with the latter showing close agreement with the MS-based reference method . The discrepancy was attributed to antibody cross-reactivity with the structurally similar metabolite 11-dehydro-2,3-dinor TXB2, a confounder that is resolved by the mass-selective detection inherent to GC/LC-MS workflows supported by the Quant-PAK .

LC-MS/MS Stable Isotope Dilution ELISA

Enhanced Sensitivity of LC-MS/MS for TXB2 Quantification in Biological Matrices

The Quant-PAK's format is optimized for the high-sensitivity analysis achievable with modern LC-MS/MS systems. A validated UHPLC-MS/MS method demonstrated an LLOQ of 0.013 ng/mL for TXB2, enabling accurate quantification in complex biological samples like serum or cell culture media . This level of sensitivity is often required for detecting basal or pharmacologically modulated levels of TXB2, and it exceeds the sensitivity of many commercial ELISA kits, which typically have a detection limit in the low pg/mL range but suffer from the aforementioned specificity limitations .

LLOQ UHPLC-MS/MS Sensitivity

Workflow Efficiency and Quantitative Precision of Pre-Formulated Kit vs. Assembled Components

The Quant-PAK's primary value proposition lies in its pre-formulated, ready-to-use format. It includes a 50 µg vial of TXB2-d4 and a precisely weighed vial of unlabeled TXB2 (2-4 mg), with the exact weight indicated to 0.1 mg accuracy . This eliminates the need for researchers to source two separate compounds and perform gravimetric preparations, which can be a source of error and a bottleneck in assay setup. The provided unlabeled TXB2 is specifically intended for constructing a standard curve of peak intensity ratios (deuterated versus unlabeled), a core principle of the stable isotope dilution method that corrects for ion suppression and enhances inter-day precision . In contrast, using a generic TXB2 standard or an isotopically labeled analog from another source introduces additional verification and handling steps, potentially compromising the reproducibility of the quantitative method.

Stable Isotope Dilution Workflow Efficiency Quantitative Reproducibility

Optimal Use Cases for the Thromboxane B2 Quant-PAK in Research and Preclinical Development


Validating LC-MS/MS Methods for TXB2 in Preclinical and Clinical Bioanalysis

The Quant-PAK is ideally suited for laboratories establishing or validating a quantitative LC-MS/MS method for TXB2 in complex biological matrices (plasma, serum, urine, or cell culture supernatant). The kit provides the essential components—analyte and a matched deuterated internal standard—for building a calibration curve and assessing key validation parameters including linearity, accuracy, precision, recovery, and matrix effects, as demonstrated in multiple published methods [REFS-1, REFS-2].

Monitoring COX-1 Inhibition in Ex Vivo and In Vitro Assays

For researchers conducting ex vivo whole blood assays or in vitro cell-based assays to evaluate the potency of cyclooxygenase-1 (COX-1) inhibitors (e.g., aspirin), the Quant-PAK supports the precise quantification of TXB2 as a direct readout of platelet activation and thromboxane generation. Using this MS-based approach avoids the antibody cross-reactivity pitfalls associated with ELISA, ensuring that the measured TXB2 levels accurately reflect true COX-1 activity and pharmacodynamic response .

Differentiating Platelet vs. Renal Sources of TXB2 in Urinary Profiling

In studies investigating the origin of thromboxane production (e.g., distinguishing systemic platelet activation from intrarenal synthesis), the Quant-PAK can be used to accurately measure urinary TXB2 levels. This is often performed alongside other metabolites like 11-dehydro TXB2 (systemic marker) and 2,3-dinor TXB2, requiring a robust and specific method for TXB2 to deconvolve the different metabolic pathways. The kit's stable isotope dilution approach provides the analytical rigor necessary for such comparative profiling .

Technical Documentation Hub

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